5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C16H21N3OS This compound is notable for its unique structure, which includes a triazole ring, a phenoxymethyl group, and an allyl group
Preparation Methods
The synthesis of 5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves multiple steps. The synthetic route typically starts with the preparation of the phenoxymethyl intermediate, followed by the formation of the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The phenoxymethyl group can interact with biological membranes, altering their properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxymethyl compounds. Compared to these, 5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 5-methyl-2-(propan-2-yl)phenoxymethyl-1,2,4-triazole
- 4-(prop-2-en-1-yl)-1,2,4-triazole-3-thiol .
Properties
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-8-19-15(17-18-16(19)21)10-20-14-9-12(4)6-7-13(14)11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVXZQSAWLTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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